molecular formula C10H17NO B1435011 1-(oxolan-2-yl)-2-azaspiro[3.3]heptane, Mixture of diastereomers CAS No. 1803597-82-1

1-(oxolan-2-yl)-2-azaspiro[3.3]heptane, Mixture of diastereomers

Cat. No. B1435011
CAS RN: 1803597-82-1
M. Wt: 167.25 g/mol
InChI Key: XYMUNDPNQNXVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The structure of a molecule like “1-(oxolan-2-yl)-2-azaspiro[3.3]heptane” would likely involve multiple chiral centers, leading to the possibility of multiple stereoisomers .


Chemical Reactions Analysis

The specific chemical reactions that “1-(oxolan-2-yl)-2-azaspiro[3.3]heptane” would undergo would depend on its specific structure and the conditions under which it’s reacted .


Physical And Chemical Properties Analysis

Diastereomers can have different physical properties such as melting points, boiling points, and densities .

Scientific Research Applications

Solvent Applications and Environmental Impact

2-Methyloxolane (2-MeOx) as a Sustainable Lipophilic Solvent : Vincent Rapinel and colleagues (2020) highlight 2-methyloxolane (2-MeOx), a bio-based solvent, for its potential in green extraction technologies. This review compares 2-MeOx with hexane, focusing on solvent power, extraction efficiency, toxicological profile, and environmental impacts. It underscores the environmental and economic viability of 2-MeOx as an alternative to conventional petroleum-based solvents for extracting lipophilic foodstuff and natural products, suggesting a potential research direction for evaluating the applications of "1-(oxolan-2-yl)-2-azaspiro[3.3]heptane, Mixture of diastereomers" in solvent roles (Rapinel et al., 2020).

Synthetic Methodologies and Chemical Properties

Recent Advances in Catalytic Oxidation of Cyclohexene : Hongen Cao and colleagues (2018) review the selective catalytic oxidation of cyclohexene, a reaction crucial for producing industrially valuable intermediates with different oxidation states and functional groups. This review could guide research into the oxidative properties and potential synthetic applications of "1-(oxolan-2-yl)-2-azaspiro[3.3]heptane, Mixture of diastereomers," given the structural similarities and potential reactivity (Cao et al., 2018).

Analysis and Toxicity of Related Compounds

Recreational Use, Analysis, and Toxicity of Tryptamines : While not directly related, the work of R. Tittarelli and colleagues (2014) on tryptamines provides a framework for understanding the analysis and toxicity of complex organic compounds, including diastereomeric mixtures. This review emphasizes the importance of structure-activity relationships, suggesting a potential area of research for "1-(oxolan-2-yl)-2-azaspiro[3.3]heptane, Mixture of diastereomers" in understanding its pharmacological effects and environmental impact (Tittarelli et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it were used as a drug, the mechanism of action would describe how the compound interacts with biological systems to produce its effects .

properties

IUPAC Name

3-(oxolan-2-yl)-2-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-3-8(12-6-1)9-10(7-11-9)4-2-5-10/h8-9,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMUNDPNQNXVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2C3(CCC3)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(oxolan-2-yl)-2-azaspiro[3.3]heptane, Mixture of diastereomers
Reactant of Route 2
1-(oxolan-2-yl)-2-azaspiro[3.3]heptane, Mixture of diastereomers
Reactant of Route 3
1-(oxolan-2-yl)-2-azaspiro[3.3]heptane, Mixture of diastereomers
Reactant of Route 4
1-(oxolan-2-yl)-2-azaspiro[3.3]heptane, Mixture of diastereomers
Reactant of Route 5
1-(oxolan-2-yl)-2-azaspiro[3.3]heptane, Mixture of diastereomers
Reactant of Route 6
1-(oxolan-2-yl)-2-azaspiro[3.3]heptane, Mixture of diastereomers

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.